molecular formula C14H23NO B1239221 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine CAS No. 73675-45-3

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Cat. No.: B1239221
CAS No.: 73675-45-3
M. Wt: 221.34 g/mol
InChI Key: YIHQSHZGUVBLTN-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a phenoxy group substituted with a tert-butyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of phenol with an appropriate alkylating agent, such as tert-butyl bromide, in the presence of a base like potassium carbonate. This reaction forms 4-(tert-butyl)phenol.

    Etherification: The next step is the etherification of 4-(tert-butyl)phenol with 2-chloro-N,N-dimethylethanamine in the presence of a base like sodium hydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with two tert-butyl groups on the phenol ring, used as an antioxidant and UV absorber.

    Cyclohexanol-2-(4-tert-butyl-phenoxy): A compound with a cyclohexanol moiety, used in environmental analysis and testing.

Uniqueness

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is unique due to its combination of a phenoxy group with a tert-butyl substituent and an ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHQSHZGUVBLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223929
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73675-45-3
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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